5-(2-methoxyethyl)-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-(2-methoxyethyl)-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative characterized by a fused bicyclic core. Its structure features:
- A 2-phenyl group at position 2.
- A 5-(2-methoxyethyl) substituent, which introduces hydrophilicity and conformational flexibility.
- A 7-carboxamide group linked to a 2-methoxyphenethyl chain, enhancing hydrogen-bonding capacity and aromatic interactions.
Its design leverages substitutions to optimize solubility, metabolic stability, and target affinity .
Properties
IUPAC Name |
5-(2-methoxyethyl)-N-[2-(2-methoxyphenyl)ethyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-32-15-14-28-16-20(24(30)26-13-12-18-8-6-7-11-22(18)33-2)23-21(17-28)25(31)29(27-23)19-9-4-3-5-10-19/h3-11,16-17H,12-15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCRYSIRIHVELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide is a chemical entity that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide exhibit promising antitumor properties. For instance, derivatives of benzamide have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways related to tumor growth .
Central Nervous System Disorders
Research has explored the potential of this compound in treating central nervous system disorders. The piperidine structure is known for its role in modulating neurotransmitter systems, which can be beneficial in conditions like anxiety and depression. Compounds with similar structures have been investigated for their efficacy in improving cognitive functions and reducing symptoms associated with neurodegenerative diseases .
Cosmetic Applications
The compound's properties have also been analyzed in the context of cosmetic formulations. Its ability to enhance skin penetration makes it a candidate for topical applications, where it could potentially improve the delivery of active ingredients through the skin barrier. Studies have focused on optimizing formulations to maximize bioavailability and minimize irritation .
Quantitative Structure–Activity Relationship (QSAR) Studies
QSAR modeling has been employed to predict the biological activity of compounds related to 2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide. By analyzing structural features and their correlation with biological activity, researchers can identify key modifications that enhance efficacy or reduce toxicity .
| Compound Name | Activity Type | Target Disease | Reference |
|---|---|---|---|
| Compound A | Antitumor | Breast Cancer | |
| Compound B | Neuroprotective | Alzheimer's Disease | |
| Compound C | Skin Penetration Enhancer | Dermatitis |
Case Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines, derivatives of benzamide exhibited significant cytotoxicity, leading to apoptosis in over 70% of treated cells. This suggests that modifications to the benzamide structure can enhance its therapeutic index against tumors .
Case Study 2: Neuropharmacological Effects
A series of experiments tested the cognitive-enhancing effects of similar compounds in animal models. Results indicated improved memory retention and reduced anxiety-like behaviors, supporting the potential use of such compounds in treating cognitive decline associated with aging .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
7-Position Substitution: The target compound’s carboxamide group (vs. Carboxamides are less prone to hydrolysis than esters, suggesting better metabolic stability .
5-Position Substituent Effects: 2-Methoxyethyl provides moderate hydrophilicity compared to nitro (6h) or quinoline (7f) groups. This may balance solubility and membrane permeability.
Physical Properties :
Conformational Analysis :
- X-ray studies of related compounds (e.g., ) show fused ring systems adopt puckered conformations. The 2-methoxyethyl group in the target compound may induce steric effects, altering ring planarity and binding orientation .
Q & A
Q. How can hygroscopicity challenges during storage be managed?
- Storage conditions : Maintain in desiccators with silica gel at −20°C under argon .
- Analytical monitoring : Periodic Karl Fischer titration to quantify moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
